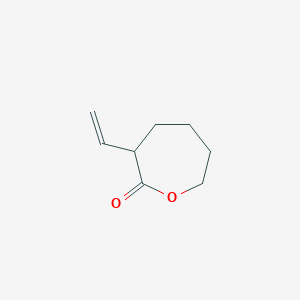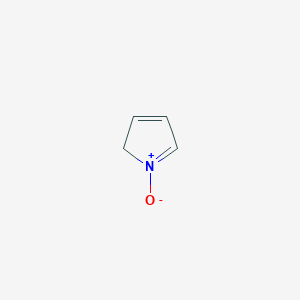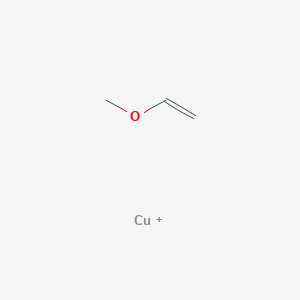
1,4-Benzodioxin-2-carboxylic acid, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- is a chemical compound belonging to the benzodioxin family. This compound features a benzodioxin ring structure with a carboxylic acid group at the second position and a methyl group at the third position. The benzodioxin scaffold is known for its wide application in various fields, including medicinal chemistry, due to its bioactivity and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- can be synthesized through several methods. One common approach involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the third position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction is typically carried out at low temperatures (e.g., -78°C) to ensure selectivity and yield. After the reaction, the mixture is warmed to room temperature and quenched with a saturated solution of ammonium chloride .
Industrial Production Methods
Industrial production methods for 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin scaffold allows for selective binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin-2-carboxylic acid: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Features an ethoxycarbonyl group instead of a methyl group, leading to different chemical properties and applications.
Methyl 1,4-Benzodioxan-2-carboxylate: A related ester compound used in the synthesis of various derivatives.
Uniqueness
The presence of the methyl group at the third position can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
142532-62-5 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-methyl-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12) |
Clé InChI |
XGWWPNZMHWZURE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C2O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)

![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)



![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)

![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)

